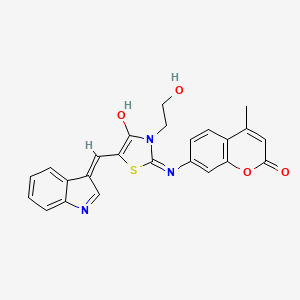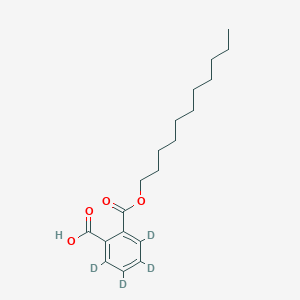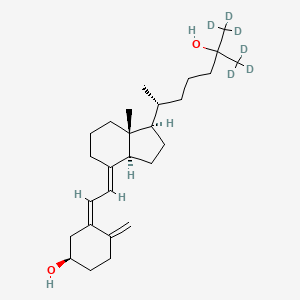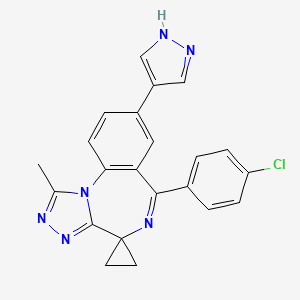
PROTAC BRD4 ligand-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
PROTAC BRD4 ligand-2 is a compound designed to target and degrade the bromodomain-containing protein 4 (BRD4). This compound is part of the proteolysis-targeting chimera (PROTAC) technology, which uses small molecules to induce the degradation of specific proteins. BRD4 is a transcriptional and epigenetic regulator involved in various biological processes, including embryogenesis and cancer development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of PROTAC BRD4 ligand-2 typically involves coupling a BRD4-binding moiety with a linker and an E3 ubiquitin ligase recruiting moiety. One common method includes the use of click chemistry to assemble the components under near physiological conditions . The reaction is performed in methanol, and upon completion, the trityl group is cleaved by adding trifluoroacetic acid, yielding the desired PROTAC in good yields .
Industrial Production Methods
Industrial production of this compound involves scalable and sustainable multicomponent platforms. These platforms leverage the modular nature of multicomponent reactions to enable the preparation of highly decorated PROTACs. This approach offers a versatile and cost-effective means to access libraries of protein degraders and increase the chance of identifying successful candidates .
Análisis De Reacciones Químicas
Types of Reactions
PROTAC BRD4 ligand-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the compound’s functional groups.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further research and development .
Aplicaciones Científicas De Investigación
PROTAC BRD4 ligand-2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study protein degradation and the ubiquitin-proteasome system.
Biology: Employed to investigate the role of BRD4 in cellular processes and disease mechanisms.
Industry: Utilized in drug discovery and development to identify new therapeutic targets and compounds.
Mecanismo De Acción
PROTAC BRD4 ligand-2 exerts its effects by recruiting an E3 ubiquitin ligase to the BRD4 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This process involves the formation of a ternary complex between the PROTAC, BRD4, and the E3 ligase. The degradation of BRD4 results in the suppression of its transcriptional and epigenetic regulatory functions, which can inhibit the proliferation of cancer cells and induce apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
JQ1: A small molecule inhibitor of BRD4 that has shown potent antileukemic activity.
dBET1: A PROTAC that targets BRD4 for degradation, similar to PROTAC BRD4 ligand-2.
ARV-825: Another PROTAC that induces efficient ubiquitination and proteasomal degradation of BRD4.
Uniqueness
This compound is unique in its ability to dynamically regulate biomolecular condensates by degrading key molecules involved in liquid-liquid phase separation. This property makes it a powerful tool for studying biomolecular condensates and their roles in various biological processes .
Propiedades
Fórmula molecular |
C22H17ClN6 |
|---|---|
Peso molecular |
400.9 g/mol |
Nombre IUPAC |
6-(4-chlorophenyl)-1-methyl-8-(1H-pyrazol-4-yl)spiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane] |
InChI |
InChI=1S/C22H17ClN6/c1-13-27-28-21-22(8-9-22)26-20(14-2-5-17(23)6-3-14)18-10-15(16-11-24-25-12-16)4-7-19(18)29(13)21/h2-7,10-12H,8-9H2,1H3,(H,24,25) |
Clave InChI |
RTNUIOLFPPNFQQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C2N1C3=C(C=C(C=C3)C4=CNN=C4)C(=NC25CC5)C6=CC=C(C=C6)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


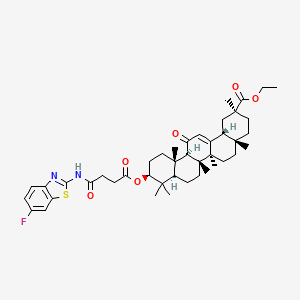
![(2Z)-2-(8-methoxy-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,8,10,12-hexaen-2-ylidene)acetic acid](/img/structure/B12426694.png)
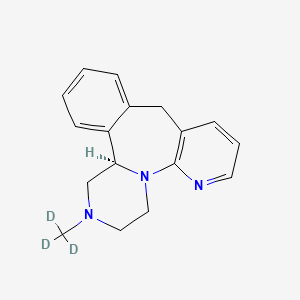
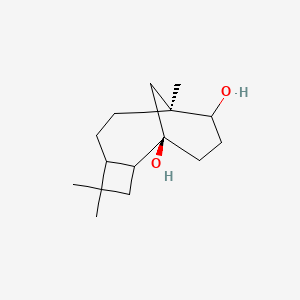
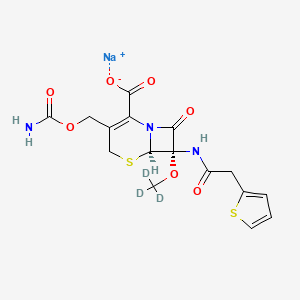
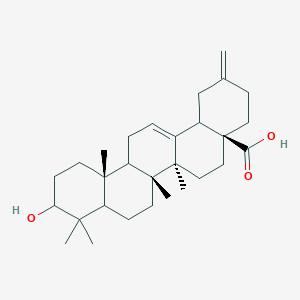

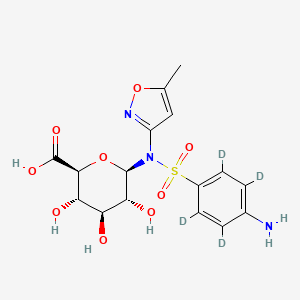
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
